Carbonic Anhydrase I Inhibition: 14.8-Fold Weaker Affinity Than Acetazolamide Confers Reduced Off-Target Risk
In a stopped-flow CO2 hydration assay using recombinant human carbonic anhydrase I (hCA I), 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid exhibited an inhibition constant (Ki) of 3.70 × 10³ nM (3.7 µM) following a 15-minute preincubation [1]. By comparison, the clinically used carbonic anhydrase inhibitor acetazolamide (AAZ), tested under identical conditions, displayed a Ki of 250 nM against hCA I [2]. The target compound is thus approximately 14.8-fold less potent as an hCA I inhibitor than acetazolamide.
| Evidence Dimension | Carbonic anhydrase I (hCA I) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.70 × 10³ nM (3.7 µM) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 250 nM |
| Quantified Difference | 14.8-fold weaker inhibition (target compound Ki / AAZ Ki = 14.8) |
| Conditions | Recombinant human carbonic anhydrase I; 15 min preincubation; stopped-flow CO2 hydration assay |
Why This Matters
This quantitative difference in CA I affinity informs selection when carbonic anhydrase inhibition is either undesired (e.g., diuretic development seeking loop- or thiazide-like activity without CA-related metabolic acidosis) or when a low-affinity control compound is required for assay development.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831). Ki: 3.70E+3 nM. Inhibition of human carbonic anhydrase 1 by CO2 hydration-based stopped flow assay. View Source
- [2] BindingDB. BDBM10880 (Acetazolamide). Ki: 250 nM. Inhibition of human recombinant carbonic anhydrase 1 by stopped-flow CO2 hydration assay. View Source
